![molecular formula C16H22N2O3 B2896962 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea CAS No. 899957-76-7](/img/structure/B2896962.png)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a urea derivative with a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group . Urea derivatives are often used in medicinal chemistry due to their biological activity. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which are also commonly used in drug design .
Molecular Structure Analysis
The molecular structure of “1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea” would likely involve a urea group attached to a phenyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Urea derivatives generally have high solubility in water and polar organic solvents .
Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound structurally related to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea, to explore their biological activities, particularly as 5-HT1A receptor agonists and for their potential neuroprotective and antinociceptive activities. These studies highlight the compound's relevance in developing therapeutic strategies for pain control and possibly other neurological conditions (Franchini et al., 2017).
Chemical Synthesis and Antiviral Applications
A series of 1-thia-4-azaspiro[4.5]decan-3-ones, related to the core structure of this compound, demonstrated inhibition against the human coronavirus, indicating potential antiviral applications. This highlights the versatility of the spiro[4.5]decane scaffold in drug development, particularly for respiratory viruses (Çağla Begüm Apaydın et al., 2019).
Antihypertensive Activity
Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure, closely related to the mentioned compound, were prepared and evaluated as antihypertensive agents. This research contributes to understanding the potential cardiovascular effects of such compounds and explores their therapeutic utility in managing hypertension (Caroon et al., 1981).
Synthesis Techniques and Intermediate Applications
The compound has also been studied for its role as a bifunctional synthetic intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Such research underlines the importance of this compound and its derivatives in the field of synthetic organic chemistry (Zhang Feng-bao, 2006).
Mechanism of Action
properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFIJLHKVASOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



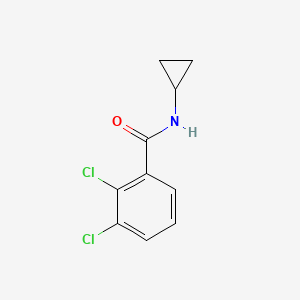


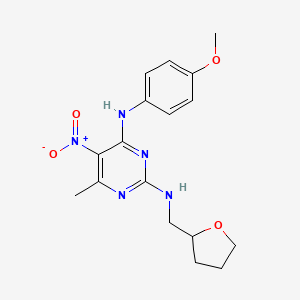
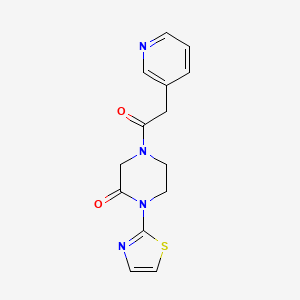
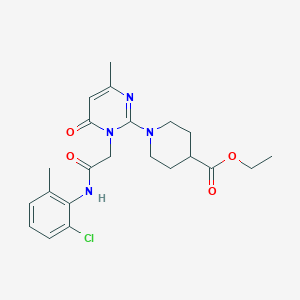
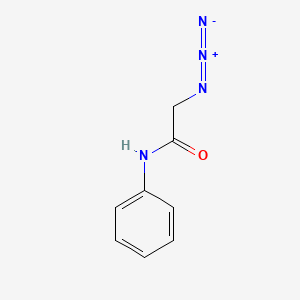
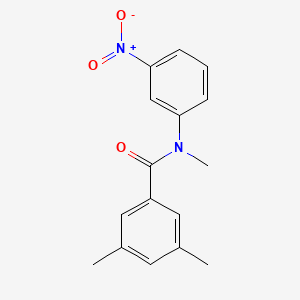

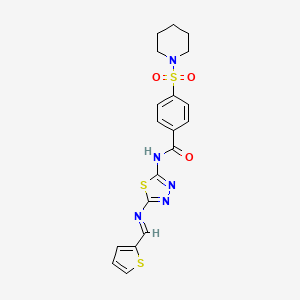
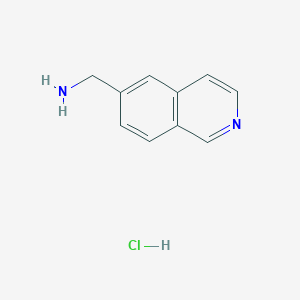
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2896902.png)